molecular formula C8H8N2O B1593215 6-methyl-1H-indazol-5-ol CAS No. 478832-60-9

6-methyl-1H-indazol-5-ol

Cat. No. B1593215
CAS RN: 478832-60-9
M. Wt: 148.16 g/mol
InChI Key: NTOBXXNRFCWTAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methyl-1H-indazol-5-ol is a heterocyclic aromatic organic compound . It has a molecular weight of 148.16 . The IUPAC name for this compound is 6-methyl-1H-indazol-5-ol .


Synthesis Analysis

The synthesis of indazoles, including 6-methyl-1H-indazol-5-ol, has been explored in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of 6-methyl-1H-indazol-5-ol consists of a five-membered ring with two nitrogen atoms and three carbon atoms . The InChI code for this compound is 1S/C8H8N2O/c1-5-2-7-6 (3-8 (5)11)4-9-10-7/h2-4,11H,1H3, (H,9,10) .


Chemical Reactions Analysis

Indazoles, including 6-methyl-1H-indazol-5-ol, can undergo a variety of chemical reactions. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .


Physical And Chemical Properties Analysis

6-methyl-1H-indazol-5-ol is a solid at room temperature . The compound is stable under normal temperatures and pressures .

Scientific Research Applications

Medicinal Chemistry: Anticancer and Antimicrobial Applications

6-methyl-1H-indazol-5-ol derivatives have been studied for their potential in treating various types of cancer. They have been found to inhibit cell growth in a range of cancer cell lines, including leukemia, non-small cell lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancer . Additionally, these compounds have shown antimicrobial activities against pathogens like Staphylococcus spp., Pseudomonas aeruginosa, Proteus spp., and Escherichia coli .

Agriculture: Pesticide Development

In the agricultural sector, indazole derivatives, including those related to 6-methyl-1H-indazol-5-ol, are being explored for their use as pesticides. Their biological activities suggest potential in developing new formulations to protect crops from pests and diseases .

Industrial Applications: Chemical Synthesis

Indazole compounds are valuable in industrial chemical synthesis. They serve as intermediates in the production of various materials, including dyes, pigments, and pharmaceuticals. The reactivity of 6-methyl-1H-indazol-5-ol makes it a candidate for synthesizing complex molecules .

Environmental Science: Pollution Mitigation

While specific environmental applications of 6-methyl-1H-indazol-5-ol are not well-documented, related indazole compounds are being investigated for their role in pollution mitigation. This includes the development of materials that can help in the breakdown of pollutants or their capture .

Material Science: Advanced Material Development

In material science, 6-methyl-1H-indazol-5-ol derivatives are being researched for their potential in creating new materials with advanced properties. These could include materials with unique electrical, magnetic, or optical characteristics suitable for high-tech applications .

Analytical Chemistry: Enzyme Inhibition Studies

Indazole derivatives are used in analytical chemistry to study enzyme inhibition. They have been found to inhibit enzymes like monoamine oxidase and D-amino acid oxidase, which are important in neurotransmitter metabolism. Such studies can lead to the development of new drugs for neuropsychiatric and neurodegenerative disorders .

Safety and Hazards

The safety information for 6-methyl-1H-indazol-5-ol indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

6-methyl-1H-indazol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-5-2-7-6(3-8(5)11)4-9-10-7/h2-4,11H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTOBXXNRFCWTAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1O)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60629074
Record name 6-Methyl-1H-indazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

478832-60-9
Record name 6-Methyl-1H-indazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methyl-1H-indazol-5-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A 2M-aqueous lithium hydroxide solution (1.46 ml, 2.93 mmol) was added dropwise to a solution of 1-acetyl-6-methyl-1H-indazol-5-yl acetate (340 mg, 1.46 mmol) in a mixture of methanol (2.0 ml) and tetrahydrofuran (1.0 ml) at room temperature. After 1 hour, the reaction mixture was adjusted to pH 4 with a 0.5M-aqueous potassium hydrogensulfate solution. The resulting solution was poured into water (50 ml) and extracted with ethyl acetate (30 ml×3), and the extract solution was dried over anhydrous magnesium sulfate. The extract solution dried was concentrated under reduced pressure and the resulting residue was purified by a silica gel column chromatography (eluent: hexane/ethyl acetate) to obtain 6-methyl-1H-indazol-5-ol (199 mg, 92%).
Quantity
1.46 mL
Type
reactant
Reaction Step One
Name
1-acetyl-6-methyl-1H-indazol-5-yl acetate
Quantity
340 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-methyl-1H-indazol-5-ol
Reactant of Route 2
Reactant of Route 2
6-methyl-1H-indazol-5-ol
Reactant of Route 3
Reactant of Route 3
6-methyl-1H-indazol-5-ol
Reactant of Route 4
6-methyl-1H-indazol-5-ol
Reactant of Route 5
Reactant of Route 5
6-methyl-1H-indazol-5-ol
Reactant of Route 6
Reactant of Route 6
6-methyl-1H-indazol-5-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.